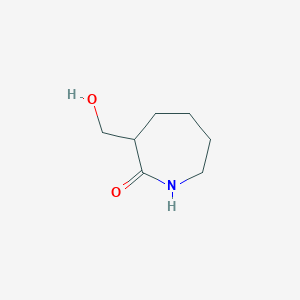

3-(Hydroxymethyl)azepan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(hydroxymethyl)azepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c9-5-6-3-1-2-4-8-7(6)10/h6,9H,1-5H2,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUQLVHINRWUEGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Reactivity of 3 Hydroxymethyl Azepan 2 One and Its Derivatives

Mechanistic Studies of Lactamization Processes

The formation of the azepan-2-one (B1668282) ring, a process known as lactamization, is a critical area of study. This intramolecular cyclization can proceed through various pathways, often influenced by the starting materials and reaction conditions.

Influence of Catalysis on Reaction Pathways

Catalysts play a pivotal role in directing the reaction pathways of azepane ring formation, often influencing both yield and stereoselectivity.

Gold-catalyzed intramolecular hydroamination of alkynic sulfonamides has been shown to be an effective method for constructing azepine derivatives. beilstein-journals.org The use of a semihollow-shaped triethynylphosphine ligand for gold(I) significantly accelerates the seven-membered ring formation. beilstein-journals.org

In silyl-aza-Prins cyclizations, the choice of Lewis acid catalyst dictates the reaction outcome. For example, using indium(III) chloride (InCl3) selectively produces trans-azepanes in high yields. researchgate.net

Rhodium(I)-catalyzed cycloisomerizations of bicyclo[1.1.0]butanes demonstrate how ligand choice can alter regioselectivity. nih.gov The use of triphenylphosphine (B44618) (PPh3) as a ligand leads to the formation of five-membered pyrrolidines, while a 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) ligand directs the reaction to form seven-membered azepanes. nih.gov This is attributed to a ligand-influenced concerted C-C bond cleavage and rhodium carbenoid formation. nih.gov

Osmium-catalyzed tethered aminohydroxylation is another powerful tool for stereoselective azepane synthesis. acs.orgnih.gov This method utilizes a catalytic amount of K2OsO2(OH)4 to install a new C-N bond with high regio- and stereocontrol. acs.orgnih.gov

The following table provides examples of catalysts and their influence on azepane synthesis.

Table 2: Influence of Catalysts on Azepane Ring Formation

| Catalyst System | Reaction Type | Effect | Reference |

|---|---|---|---|

| Gold(I) with triethynylphosphine ligand | Intramolecular hydroamination | Accelerates 7-exo-dig cyclization to form azepines. | beilstein-journals.org |

| InCl3 | Silyl-aza-Prins cyclization | Selectively forms trans-azepanes. | researchgate.net |

| [Rh(CO)2Cl]2/dppe | Cycloisomerization of bicyclo[1.1.0]butanes | Promotes azepane formation. | nih.gov |

Transformations of the Hydroxymethyl Group

The hydroxymethyl group at the 3-position of the azepan-2-one ring is a versatile functional handle that can be modified to create a variety of derivatives.

Activation of the Hydroxyl Moiety for Further Derivatization

Activation of the hydroxyl group is a common first step for subsequent nucleophilic substitution reactions. This can be achieved using various reagents. For instance, reaction with methanesulfonyl chloride (MsCl) in the presence of a base converts the hydroxyl group into a good leaving group, a mesylate. nih.gov Similarly, the Appel reaction, using triphenylphosphine (PPh3) and carbon tetrabromide (CBr4), can activate the hydroxyl group. nih.gov These activation methods pave the way for the introduction of a wide range of functional groups. nih.gov

Substitution and Elimination Reactions Involving the Hydroxymethyl Group

Once activated, the hydroxymethyl group can undergo various substitution and elimination reactions. The specific outcome often depends on the substrate's structure and the reaction conditions. For example, in certain 1-azaspiro[4.4]nonane systems, activation of the 6-(hydroxymethyl) group with MsCl or PPh3-CBr4 can lead to intramolecular cyclization, resulting in the formation of fused ring systems like hexahydro-1H,6H-cyclopenta[c]pyrrolo[1,2-b]isoxazole or perhydro-cyclopenta beilstein-journals.orgresearchgate.netazeto[1,2-a]pyrrole derivatives. nih.gov In other cases, it can lead to the formation of octahydrocyclopenta[c]azepines. nih.gov

Ring-Opening and Polymerization Mechanisms

Substituted lactams like 3-(hydroxymethyl)azepan-2-one can undergo ring-opening polymerization to form polyamides. The mechanism of this polymerization can be influenced by the initiator used.

The hydrolytic ring-opening polymerization of caprolactam, a related unsubstituted lactam, has been studied in detail using computational methods. acs.orgresearchgate.net The process is proposed to occur in four stages, with the first three involving nucleophilic addition and proton transfer. acs.orgresearchgate.net The final stage involves the backbiting of the amino end group to form a cyclic dimer, which is the rate-determining step. acs.orgresearchgate.net

Anionic ring-opening polymerization is a common method for producing polyamides from lactams. rsc.org The propagation step involves the nucleophilic attack of a lactamate anion on the carbonyl group of the imide in the growing polymer chain. rsc.org The rate of polymerization can be affected by the substituents on the lactam ring, with steric hindrance generally decreasing the reaction rate. rsc.org

Enzyme-catalyzed ring-opening polymerization has also been explored. rsc.org For example, Novozym-435 (N435) can catalyze the ring-opening of lactams. The proposed mechanism involves the ring opening of the lactam by a serine residue in the enzyme's active site, forming an acyl-enzyme intermediate. This intermediate can then be attacked by a growing polymer chain to continue propagation or by a water molecule, leading to chain termination. rsc.org

The following table outlines different polymerization mechanisms for lactams.

Table 3: Ring-Opening Polymerization Mechanisms of Lactams

| Polymerization Type | Initiator/Catalyst | Key Mechanistic Steps | Reference |

|---|---|---|---|

| Hydrolytic | Water | Nucleophilic addition, proton transfer, backbiting of amino end group. | acs.orgresearchgate.net |

| Anionic | Strong base (e.g., LiHMDS) | Nucleophilic attack of lactamate anion on the growing polymer chain. | rsc.org |

Anionic Ring-Opening Polymerization of Azepan-2-one Derivatives

Anionic ring-opening polymerization (AROP) is a principal method for converting lactam monomers, such as derivatives of azepan-2-one (also known as ε-caprolactam), into high molecular weight polyamides. mdpi.com The process is a chain growth polymerization that involves several key steps. mdpi.com It is initiated by a strong base that deprotonates the lactam, forming a lactam anion. This anion then attacks an activated monomer, typically an N-acyllactam, which acts as the growth center. mdpi.com Propagation proceeds through the repeated nucleophilic attack of lactam anions on the N-acyllactam end group of the growing polymer chain. mdpi.com

The polymerization of substituted lactams can be more complex because the substituents may interfere with the ring-opening mechanism. researchgate.net However, research has demonstrated the successful AROP of functionalized caprolactam derivatives. For instance, 3-(3-propenyl)-2-azepanone has been copolymerized with ε-caprolactam to produce functional polyamides. researchgate.net Similarly, a ketone-containing derivative, 5-azepane-2-one ethylene (B1197577) ketal, was effectively polymerized via AROP using sodium hydride (NaH) as an initiator and N-acetyl-ε-caprolactam as an activator. researchgate.net This suggests that this compound can also undergo AROP, although the free hydroxyl group may need to be protected during the reaction to prevent side reactions with the anionic species. The polymerization temperature is a critical parameter, as it influences the conversion rate, molecular weight, and crystallinity of the resulting polyamide. mdpi.com

Table 1: Typical Components and Conditions for Anionic Ring-Opening Polymerization of Azepan-2-one Derivatives

| Component | Function | Example(s) | Reference |

|---|---|---|---|

| Monomer | The repeating unit of the polymer. | ε-caprolactam, this compound | researchgate.net |

| Initiator | A strong base that forms the initial lactam anion. | Sodium hydride (NaH), Sodium metal, Organometallic bases | researchgate.net |

| Activator (Promoter) | A compound that creates a highly reactive growth center for polymerization. | N-acetyl-ε-caprolactam, Isocyanates, Carbodiimides | mdpi.comresearchgate.net |

| Temperature | Reaction condition affecting polymerization rate and polymer properties. | Typically between 140°C and 225°C. | mdpi.comresearchgate.net |

Studies on Polymer Chain Modifications via Hydroxyl Pendant Groups

The synthesis of polyamides with pendant hydroxyl groups, such as poly(this compound), is of significant interest because these functional groups provide a route for extensive post-polymerization modifications. researchgate.net The hydroxyl groups along the polymer backbone act as reactive sites, allowing for the covalent attachment of various molecules. This capability enables the tailoring of the polymer's physical, chemical, and biological properties for specific applications. researchgate.netacs.org

The modification of these hydroxyl groups can be achieved through a variety of well-established chemical reactions. These modifications are crucial for developing new materials with controlled properties such as hydrophilicity, solubility, and thermal stability. acs.org For example, attaching different molecules to a polymer chain can significantly alter its characteristics. acs.org

Key potential modifications include:

Esterification: Reaction with acyl chlorides or carboxylic anhydrides to introduce ester linkages. This can be used to attach a wide range of functional groups or to increase the hydrophobicity of the polymer.

Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) to form ether linkages. This can be used to attach other polymer chains or functional moieties.

Urethane (B1682113) Formation: Reaction with isocyanates to form urethane linkages, which can be used for cross-linking or introducing specific side chains.

Table 2: Potential Polymer Chain Modifications via Hydroxyl Pendant Groups

| Reaction Type | Reagent Class | Resulting Functional Group | Potential Impact on Polymer Properties |

|---|---|---|---|

| Esterification | Acyl halides, Carboxylic anhydrides | Ester (-O-C=O)-R) | Increases hydrophobicity; introduces new functionalities. |

| Etherification | Alkyl halides, Epoxides | Ether (-O-R) | Alters solubility; provides a stable linkage for side chains. |

| Urethane Formation | Isocyanates | Urethane (-O-C(=O)-NH-R) | Introduces hydrogen bonding sites; potential for cross-linking. |

Other Significant Chemical Transformations and Degradation Pathways

Beyond polymerization, this compound can undergo chemical transformations involving its distinct functional groups. The stability of the azepan-2-one ring is noteworthy; related structures like 3-(acylamino)azepan-2-ones have been shown to be stable against rapid hydrolysis in serum, unlike similar five-membered ring structures. nih.gov However, under specific chemical conditions, both the lactam and the alcohol group can react.

One significant degradation pathway is the hydrolysis of the lactam ring . In the presence of strong acids or bases, the amide bond can be cleaved, leading to the ring-opening of the molecule to form the corresponding amino acid, 3-amino-4-(hydroxymethyl)heptanoic acid. This reaction is a common degradation route for all polyamides.

Another key transformation involves the oxidation of the primary hydroxymethyl group . Using common oxidizing agents, the -CH₂OH group can be converted first to an aldehyde (3-formylazepan-2-one) and then to a carboxylic acid (3-carboxyazepan-2-one). This transformation changes the chemical nature of the substituent from a neutral, hydrogen-bonding group to a reactive carbonyl or an acidic group, which could then be used for further conjugation reactions. Some compounds with related structures have been investigated for their ability to facilitate targeted protein degradation pathways.

Table 3: Significant Chemical Transformations of this compound

| Transformation | Functional Group Involved | Typical Reagents | Product | Reference |

|---|---|---|---|---|

| Lactam Hydrolysis | Cyclic Amide (Lactam) | Strong acid (e.g., HCl) or base (e.g., NaOH), water | 3-amino-4-(hydroxymethyl)heptanoic acid | nih.gov |

| Oxidation | Hydroxymethyl Group | Potassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃) | 3-Carboxyazepan-2-one |

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of individual atoms. For 3-(Hydroxymethyl)azepan-2-one, with the chemical formula C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol , a complete NMR analysis involves ¹H NMR, ¹³C NMR, and various two-dimensional techniques. cymitquimica.com

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In a hypothetical ¹H NMR spectrum of this compound, one would expect to observe distinct signals for the N-H proton of the lactam, the protons of the hydroxymethyl group (-CH₂OH), the methine proton at the C3 position, and the methylene (B1212753) protons at the C4, C5, C6, and C7 positions of the azepane ring.

The chemical shifts (δ) are influenced by the electronic environment. For instance, the protons on the carbon adjacent to the carbonyl group (C7) would likely appear at a lower field (higher ppm) compared to other ring protons due to the electron-withdrawing effect of the carbonyl. The proton of the hydroxyl group would appear as a broad singlet, and its position could vary depending on the solvent and concentration. The coupling between adjacent, non-equivalent protons would result in signal splitting (e.g., doublets, triplets, multiplets), which is crucial for establishing the connectivity of the proton framework.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides a signal for each unique carbon atom in the molecule. For this compound, seven distinct signals would be anticipated, corresponding to the seven carbon atoms: the carbonyl carbon (C=O), the five carbons of the azepane ring, and the carbon of the hydroxymethyl group (-CH₂OH).

The chemical shifts in ¹³C NMR are highly indicative of the carbon's functionalization. The carbonyl carbon (C2) is expected to have the largest chemical shift, typically in the range of 170-180 ppm. The carbon of the hydroxymethyl group would appear around 60-70 ppm, while the carbons of the seven-membered ring would resonate at higher fields (lower ppm values). The specific chemical shifts provide a fingerprint of the molecule's carbon skeleton.

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC)

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to trace the proton-proton connectivity throughout the azepane ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying long-range connectivities, such as the correlation between the protons of the hydroxymethyl group and the C3 carbon of the ring, or between the ring protons and the carbonyl carbon, thus confirming the placement of the substituent.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. These methods measure the vibrations of bonds, which occur at characteristic frequencies.

In the IR spectrum of this compound, key absorption bands would confirm its structure:

A broad band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

A sharp peak around 3200 cm⁻¹ due to the N-H stretching of the secondary amide (lactam).

A strong, sharp absorption band around 1650 cm⁻¹ characteristic of the C=O (amide I band) stretching of the seven-membered lactam ring.

C-H stretching vibrations from the aliphatic ring protons would appear just below 3000 cm⁻¹.

C-O stretching of the primary alcohol would be observed in the 1050-1150 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the polar C=O and O-H groups give strong IR signals, the less polar C-C bonds of the ring would be more prominent in the Raman spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers further structural clues. For this compound (C₇H₁₃NO₂), high-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion [M]⁺ or protonated molecule [M+H]⁺ (m/z 144.0970).

Electron ionization (EI) or electrospray ionization (ESI) techniques would be used to generate ions. The fragmentation pattern would be expected to show characteristic losses, such as the loss of the hydroxymethyl group (•CH₂OH, 31 Da) or water (H₂O, 18 Da), and cleavage of the azepane ring, providing further evidence for the proposed structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique requires the formation of a suitable single crystal of the compound. If a crystal of this compound were grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the seven-membered ring. It would also reveal the stereochemistry at the chiral center (C3) and detail the intermolecular interactions, such as hydrogen bonding involving the N-H and O-H groups, that dictate the crystal packing. While no public crystal structure data is currently available for this specific compound, this method remains the gold standard for unambiguous structural proof.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. This technique is particularly informative for molecules containing conjugated π-systems, where the delocalization of electrons lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths (typically above 200 nm).

The this compound molecule lacks an extended conjugated system. Its primary chromophore is the amide functional group (a lactam) within the seven-membered ring. Simple, non-conjugated amides typically exhibit a π → π* transition at wavelengths below 200 nm and a weaker n → π* transition around 210-220 nm. These absorptions occur in a region of the UV spectrum that can be difficult to measure accurately and is susceptible to interference from common solvents.

For the parent compound, ε-caprolactam, the maximum UV absorption is reported to be around 198 nm, with some studies in aqueous solutions showing a peak at approximately 215 nm. researchgate.netnih.gov The addition of a hydroxymethyl group at the 3-position is not expected to significantly alter the electronic structure of the amide chromophore or introduce conjugation. Therefore, this compound would be expected to have a similar UV-Vis absorption profile, with a λmax below the typical analysis range of many standard laboratory spectrophotometers.

The absence of significant absorption in the 220-800 nm range of the UV-Vis spectrum for this compound is, in itself, a piece of structural information. It confirms the lack of aromatic rings, conjugated double bonds, or other chromophores that absorb in this region. While not a primary technique for detailed structural mapping of this particular molecule, UV-Vis spectroscopy serves as a negative indicator for conjugation.

For comparison, the introduction of a conjugated system, such as an α,β-unsaturated carbonyl group or an aromatic ring, into the azepan-2-one (B1668282) structure would lead to distinct and analyzable UV-Vis spectra. For instance, derivatives of azepan-2-one that are part of a larger conjugated system, such as those used in the development of specific inhibitors or dyes, would show characteristic absorption bands at longer wavelengths, making UV-Vis a critical tool for their characterization.

Table 1: UV-Vis Absorption Data for a Reference Compound

| Compound Name | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |

|---|---|---|---|---|

| ε-Caprolactam | - | 198 | - | nih.gov |

Computational and Theoretical Chemistry Studies

Analysis of Electronic Properties and Molecular Interactions

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates complex, many-electron wavefunctions into the familiar language of Lewis structures, including lone pairs, bonds, and antibonding orbitals. uni-muenchen.de This approach provides a quantitative description of electron density distribution and charge transfer interactions between filled donor orbitals and empty acceptor orbitals, known as "donor-acceptor" or hyperconjugative interactions. dergipark.org.tr The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory, offering insights into the molecule's electronic stability and bonding character. dergipark.org.tr

Key predicted NBO interactions within 3-(Hydroxymethyl)azepan-2-one would include:

Intramolecular Charge Transfer: A strong delocalization interaction is expected from the nitrogen lone pair (n(N)) to the adjacent carbonyl's antibonding π* orbital (π(C=O)). This n → π interaction is characteristic of amides and contributes to the planar character of the N-C=O group.

Hyperconjugation: The lone pairs on both the carbonyl and hydroxyl oxygens (n(O)) can donate into adjacent C-C and C-H antibonding σ* orbitals. These n → σ* interactions contribute to the conformational stability of the molecule.

Inter-orbital Interactions: Interactions between bonding orbitals (e.g., σ(C-C) → σ*(C-C)) also occur, though they are typically weaker than those involving lone pairs.

The analysis provides a detailed picture of the electronic landscape, explaining how delocalization effects stabilize the molecule. dergipark.org.tr

| Donor NBO | Acceptor NBO | Interaction Type | Predicted Significance/Effect |

|---|---|---|---|

| n(N) | π(C=O) | Lone Pair → Antibonding π | Very Strong; contributes to amide resonance and planarity. |

| n(O_carbonyl) | σ(N-C_carbonyl) | Lone Pair → Antibonding σ | Significant; influences electron distribution around the carbonyl group. |

| n(O_hydroxyl) | σ(C-C) | Lone Pair → Antibonding σ | Moderate; affects the rotational barrier of the hydroxymethyl group. |

| σ(C-H) | σ(C-N) | Bonding σ → Antibonding σ | Weak; typical hyperconjugative interaction contributing to overall stability. |

Intermolecular and Intramolecular Hydrogen Bonding Interactions

Hydrogen bonding plays a critical role in determining the conformation and physicochemical properties of this compound. The molecule contains multiple functional groups capable of acting as hydrogen bond donors and acceptors, allowing for both intramolecular and intermolecular interactions. mdpi.com

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond can potentially form between the hydroxyl group (-OH) of the hydroxymethyl substituent and the carbonyl oxygen atom (C=O). This interaction would create a pseudo-ring structure, influencing the conformational preference of the C-C bond connecting the side chain to the azepane ring. The stability of such a bond depends on the geometry and strain of the resulting ring. Computational studies on similar structures, like (R)-6-(Hydroxymethyl)piperidin-2-one, suggest that conformations allowing for this type of hydrogen bonding are often favored.

Intermolecular Hydrogen Bonding: Intermolecular hydrogen bonds are crucial for the molecule's interactions in solution and its packing in the solid state. uu.nl The primary interactions involve:

Hydroxyl-Carbonyl Interaction: The hydroxyl group is a strong hydrogen bond donor, while the carbonyl oxygen is a strong acceptor. This allows for the formation of robust O-H···O=C hydrogen bonds, leading to dimers or extended chain-like structures in the condensed phase.

Amide Hydrogen Interaction: The amide N-H group can also act as a hydrogen bond donor, interacting with the carbonyl oxygen or the hydroxyl oxygen of an adjacent molecule.

The balance between these different types of hydrogen bonds can be influenced by the solvent environment. uu.nl In protic solvents, intermolecular hydrogen bonds with the solvent may dominate, while in nonpolar solvents, both intra- and intermolecular solute-solute interactions become more significant. nih.gov

| Type | Donor | Acceptor | Description |

|---|---|---|---|

| Intramolecular | Hydroxyl (-OH) | Carbonyl Oxygen (=O) | Forms a pseudo-ring, stabilizing a specific side-chain conformation. |

| Intermolecular | Hydroxyl (-OH) | Carbonyl Oxygen (=O) | A strong interaction leading to the formation of dimers or polymeric chains. |

| Intermolecular | Amide (-NH) | Carbonyl Oxygen (=O) | Contributes to crystal lattice stability and aggregation in solution. |

| Intermolecular | Amide (-NH) | Hydroxyl Oxygen (-OH) | A possible, though likely weaker, interaction contributing to the hydrogen-bonding network. |

Aromaticity and Conformational Preferences of Azepane Rings

Aromaticity: The concept of aromaticity is not applicable to the saturated azepane ring of this compound. Aromaticity requires a molecule to have a cyclic, planar structure with a continuous ring of p-orbitals containing 4n+2 π-electrons. The azepane ring is aliphatic, consisting of sp³-hybridized carbon atoms (with the exception of the sp² carbonyl carbon), and lacks the delocalized π-system necessary for aromatic character. chem8.org While certain unsaturated seven-membered nitrogen-containing rings (azepines) can exhibit aromatic or antiaromatic properties depending on their electronic structure, the saturated azepane ring is fundamentally non-aromatic. rsc.org

Conformational Preferences: The seven-membered azepane ring is a highly flexible system capable of adopting multiple low-energy conformations. nih.gov Unlike the well-defined chair conformation of cyclohexane, seven-membered rings typically exist as a dynamic equilibrium of several conformations, such as chair, boat, and various twist-chair and twist-boat forms. nih.gov

The conformational landscape of this compound is significantly influenced by its substituents and the presence of the lactam moiety.

Lactam Planarity: The amide bond within the lactam ring introduces a degree of planarity. The atoms involved (C-N-C=O) tend to be coplanar due to the resonance between the nitrogen lone pair and the carbonyl π-system. This planar segment constrains the possible conformations of the rest of the ring.

Substituent Effects: The hydroxymethyl group at the C3 position prefers to occupy a pseudo-equatorial position to minimize steric hindrance with the ring atoms. researchgate.net However, this preference can be modulated by the potential for intramolecular hydrogen bonding, which might favor a pseudo-axial orientation of the substituent to bring the hydroxyl and carbonyl groups into proximity. rsc.org

Computational modeling and NMR spectroscopy are key techniques used to investigate the complex conformational equilibrium of substituted azepane rings. rsc.org The observed conformation is a delicate balance between minimizing steric strain, torsional strain, and maximizing stabilizing interactions like hydrogen bonds.

| Conformation | Description | Influencing Factors in this compound |

|---|---|---|

| Chair | A common, relatively low-energy conformation for seven-membered rings. nih.gov | The planarity of the lactam group distorts the ideal chair geometry. |

| Boat | Another possible conformation, often slightly higher in energy than the chair form. nih.gov | May be populated in the conformational equilibrium. |

| Twist-Chair/Twist-Boat | Intermediate, non-symmetric conformations that often represent energy minima or transition states between chair and boat forms. nih.gov | Likely to be significantly populated due to the ring's flexibility and substitution pattern. |

Q & A

Q. What are the common synthetic routes for 3-(Hydroxymethyl)azepan-2-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting from azepan-2-one derivatives. Key steps include functionalization at the 3-position via nucleophilic substitution or condensation reactions. For example, hydroxymethylation might involve reacting azepan-2-one with formaldehyde under basic conditions. Optimization requires precise control of temperature (e.g., 0–25°C), solvent polarity (e.g., THF or DMF), and catalysts (e.g., Lewis acids) to enhance yield and minimize side products . Purity is often monitored via TLC or HPLC during intermediate steps.

Q. How can the purity and structural integrity of this compound be verified?

Structural confirmation relies on spectroscopic techniques:

- NMR (¹H/¹³C) to identify the hydroxymethyl group (δ ~3.5–4.0 ppm for CH₂OH) and azepanone ring protons.

- Mass spectrometry (MS) for molecular ion verification (expected m/z ~157.2 for C₇H₁₁NO₂).

- X-ray crystallography (if crystalline) using programs like SHELXL for absolute configuration determination . Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) or GC-MS with ≥95% purity thresholds .

Q. What physicochemical properties are critical for handling this compound in laboratory settings?

Key properties include:

- Hydrophilicity : The hydroxymethyl group increases water solubility compared to unsubstituted azepan-2-one, requiring anhydrous storage to prevent hydrolysis.

- Thermal stability : Decomposition temperatures >200°C (similar to related azepanones) necessitate controlled heating during reactions .

- Hygroscopicity : Desiccants or inert atmospheres are recommended for long-term storage .

Advanced Research Questions

Q. What strategies improve stereochemical control during the synthesis of this compound?

Enantioselective synthesis can be achieved via:

- Chiral auxiliaries : Temporarily introducing groups like oxazolidinones to direct stereochemistry at the 3-position.

- Asymmetric catalysis : Using organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Ru-based) to favor specific enantiomers. Post-synthesis, chiral HPLC or polarimetry validates enantiomeric excess (>90% ee is desirable for pharmacological applications) .

Q. How does the hydroxymethyl group influence receptor binding in molecular docking studies?

The hydroxymethyl moiety enhances hydrogen-bonding potential with target proteins. For example:

- Kinase inhibition : Docking simulations (using AutoDock Vina or Schrödinger) show interactions between the hydroxymethyl group and conserved residues (e.g., Asp86 in MAPK pathways).

- Metabotropic receptors : MD simulations suggest conformational flexibility in the azepanone ring allows adaptation to hydrophobic binding pockets .

Q. What analytical methods are used to evaluate the metabolic stability of this compound?

- In vitro assays : Incubation with liver microsomes (human/rat) followed by LC-MS/MS to quantify parent compound degradation. Half-life (t₁/₂) >60 minutes indicates favorable metabolic stability.

- CYP450 inhibition screening : Fluorescence-based assays identify interactions with cytochrome P450 enzymes (e.g., CYP3A4), which could predict drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.